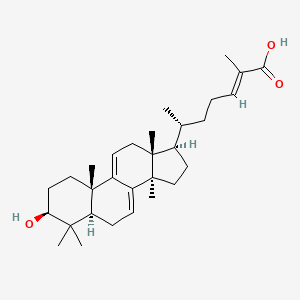
Methyl 2-amino-3,3,3-trifluoropropanoate
Overview
Description
“Methyl 2-amino-3,3,3-trifluoropropanoate” is an alanine derivative . It is also known as “Methyl 3-amino-2-(trifluoromethyl)propanoate” and "Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate" .
Molecular Structure Analysis
The molecular weight of “this compound” is 171.12 . It has one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds . The exact mass is 171.05071298 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.345 g/mL at 25 °C . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthetic Intermediates for Drug Candidates
Methyl 2-amino-3,3,3-trifluoropropanoate has been explored as a synthetic intermediate in the creation of novel drug candidates. Research indicates that methyltrifluoropyruvate imines with N-oxalyl and N-phosphonoformyl groups can be precursors to various 3,3,3-trifluoroalanine derivatives, which have potential as drug candidates (Skarpos et al., 2006).
Enhancing Battery Performance
The compound has been used to enhance the high-voltage cycling performance of lithium-ion batteries. Specifically, alkyl 3,3,3-trifluoropropanoates, including methyl 3,3,3-trifluoropropanoate, have shown to significantly improve the capacity retention in lithium-ion batteries, contributing to more efficient and durable battery technology (Zheng et al., 2017).
Formation of Heterocyclic Compounds
Research has demonstrated the use of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates in reactions with various nucleophiles. These reactions lead to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).
Intracellular pH Measurement
The fluorinated alpha-methylamino acids, including this compound, have been used as indicators for measuring intracellular pH in human peripheral blood lymphocytes. These compounds are effective for monitoring intracellular versus extracellular pH profiles (Taylor & Deutsch, 1983).
Synthesis of Fluorinated Amino Acids
This compound plays a role in the synthesis of fluorinated amino acids, which are of significant interest in peptide/protein-based chemical biology and medicinal chemistry. The versatility of this compound in synthesizing various fluorinated amino acids underscores its importance in this field (Lou et al., 2019).
Mechanism of Action
Target of Action
Methyl 2-amino-3,3,3-trifluoropropanoate primarily targets the central nervous system (CNS). As an alanine derivative, it interacts with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. These neurotransmitters play crucial roles in regulating neuronal excitability and synaptic transmission .
Mode of Action
This compound modulates the activity of GABA and glutamate receptors. By binding to these receptors, it can enhance or inhibit their activity, leading to changes in neuronal firing rates. This modulation affects the overall excitatory and inhibitory balance within the CNS, which can influence various physiological and psychological processes .
Biochemical Pathways
The interaction of this compound with GABA and glutamate receptors impacts several biochemical pathways. For instance, it can alter the GABAergic pathway, which is involved in reducing neuronal excitability. Additionally, it affects the glutamatergic pathway, which is crucial for synaptic plasticity and cognitive functions. These changes can lead to downstream effects such as altered neurotransmitter release and receptor sensitivity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the CNS. It undergoes metabolic transformation primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These ADME properties influence its bioavailability and duration of action .
Result of Action
The molecular and cellular effects of this compound include changes in neuronal excitability and synaptic transmission. By modulating GABA and glutamate receptors, it can lead to either an increase or decrease in neuronal firing rates. These effects can manifest as alterations in mood, cognition, and overall CNS function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, changes in pH can affect its solubility and receptor binding affinity. Similarly, temperature variations can impact its metabolic rate and stability. The presence of other compounds can lead to competitive binding or synergistic effects, altering its overall pharmacological profile .
Safety and Hazards
“Methyl 2-amino-3,3,3-trifluoropropanoate” is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3,3,3-trifluoropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with amino acid derivatives, which are recognized for their ergogenic properties . These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like this compound have been shown to prevent exercise-induced muscle damage by modulating the expression of genes involved in muscle repair . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in amino acid metabolism can result in altered enzyme activity, thereby affecting metabolic flux . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced muscle repair and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including respiratory irritation and skin corrosion . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of amino acids into energy and other metabolites . This interaction can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall biochemical impact.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context and the presence of interacting biomolecules.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-amino-3,3,3-trifluoropropanoate involves the reaction of methyl 3,3,3-trifluoropyruvate with ammonia followed by esterification with methanol.", "Starting Materials": [ "Methyl 3,3,3-trifluoropyruvate", "Ammonia", "Methanol" ], "Reaction": [ "Step 1: Methyl 3,3,3-trifluoropyruvate is reacted with ammonia in the presence of a catalyst to form methyl 2-amino-3,3,3-trifluoropropanoate.", "Step 2: The resulting product is then esterified with methanol in the presence of a strong acid catalyst to form the final product, Methyl 2-amino-3,3,3-trifluoropropanoate." ] } | |
| 27240-44-4 | |
Molecular Formula |
C4H7ClF3NO2 |
Molecular Weight |
193.55 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H/t2-;/m1./s1 |
InChI Key |
HFMMPCAGCWNDCW-HSHFZTNMSA-N |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)N.Cl |
SMILES |
COC(=O)C(C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)N.Cl |
Pictograms |
Irritant |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)
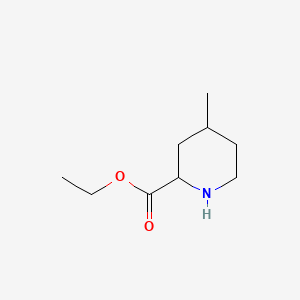
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
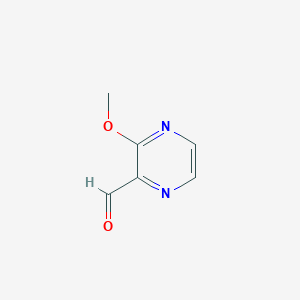
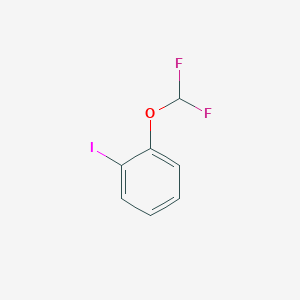
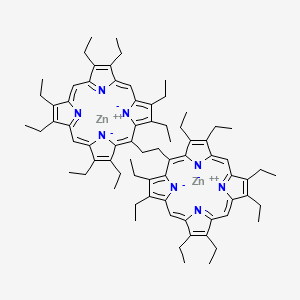

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)

